molecular formula C20H19ClN2OS2 B2714066 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2-chlorophenyl)sulfanyl]-1-ethanone CAS No. 477847-56-6

1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2-chlorophenyl)sulfanyl]-1-ethanone

Cat. No. B2714066
CAS RN: 477847-56-6
M. Wt: 402.96
InChI Key: RBRHFBNITUQHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2-chlorophenyl)sulfanyl]-1-ethanone” is a complex organic molecule. It contains a benzothiazole ring, which is a type of heterocyclic compound, a piperidine ring, which is a type of secondary amine, and a 2-chlorophenylsulfanyl group, which is a type of organosulfur compound .


Molecular Structure Analysis

The benzothiazole ring in the compound is aromatic and contains a sulfur and a nitrogen atom. The piperidine ring is a six-membered ring with one nitrogen atom, and the 2-chlorophenylsulfanyl group contains a sulfur atom bonded to a phenyl ring and a chlorine atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzothiazole, piperidine, and 2-chlorophenylsulfanyl groups. Benzothiazoles are known to participate in various chemical reactions, including electrophilic aromatic substitution . Piperidines can act as bases and nucleophiles . The 2-chlorophenylsulfanyl group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of the benzothiazole and piperidine rings could influence its solubility, boiling point, and melting point .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One research avenue explores the synthesis and antimicrobial activities of new pyridine derivatives, including those related to 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2-chlorophenyl)sulfanyl]-1-ethanone. These compounds were synthesized using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, showing variable and modest activity against investigated strains of bacteria and fungi. This study illuminates the compound's potential in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).

Antituberculosis and Cytotoxicity Studies

Another significant application is found in the synthesis of 3-heteroarylthioquinoline derivatives, including those related to our compound of interest, evaluated for their in vitro activity against Mycobacterium tuberculosis. Some derivatives showed high activity with minimal inhibitory concentrations (MICs), highlighting the potential for developing new antituberculosis agents without toxic effects on mouse fibroblast cell lines (Chitra et al., 2011).

Structural Characterization and Biological Screening

Research also extends to the structural characterization and biological screening of new pyridine derivatives derived from benzothiazole. These compounds have been synthesized and evaluated for their antimicrobial and antifungal activities, indicating the compound's utility in developing new therapeutic agents (Patel & Agravat, 2008).

Design and Synthesis for Antibacterial and Antifungal Activity

Novel compounds, including the one , have been designed and synthesized for evaluating their antibacterial and antifungal activities. Studies like these emphasize the compound's relevance in discovering new agents for combating microbial infections (Anisetti & Reddy, 2012).

properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2-chlorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2OS2/c21-15-5-1-3-7-17(15)25-13-19(24)23-11-9-14(10-12-23)20-22-16-6-2-4-8-18(16)26-20/h1-8,14H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRHFBNITUQHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)CSC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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